molecular formula C23H22FN5O3S B2722188 N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-00-9

N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2722188
M. Wt: 467.52
InChI Key: ZSACJDUEYVNPHS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including an amide group (N-C=O), a thioether group (R-S-R’), and a triazolopyridazine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, it likely involves several steps, each introducing a different part of the molecule. The synthesis would likely involve the formation of the triazolopyridazine ring, the introduction of the thioether group, and finally the formation of the amide bond.



Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could lead to a variety of interesting chemical properties.



Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The amide group might be hydrolyzed under acidic or basic conditions. The thioether group could potentially be oxidized. The triazolopyridazine ring might undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, the presence of polar functional groups, and the presence of aromatic rings.


Scientific Research Applications

Synthesis and Evaluation as Insecticidal Agents

Research on compounds with similar structural features, such as [1,2,4]triazolo[4,3-b]pyridazine derivatives, has been directed towards their synthesis and evaluation for various applications, including insecticidal properties. For instance, a study involving the synthesis of various heterocycles incorporating a thiadiazole moiety aimed to assess their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in agricultural applications, highlighting their utility in pest control strategies (Fadda et al., 2017).

Radioligand Development for PET Imaging

Another area of application for structurally related compounds is in the development of radioligands for positron emission tomography (PET) imaging. Specifically, derivatives have been synthesized for imaging the translocator protein (18 kDa) with PET, aiding in the study of various neurological conditions. Such compounds, designed with fluorine atoms in their structure, facilitate labeling with fluorine-18, a radioisotope used in PET imaging, to investigate biological targets in vivo (Dollé et al., 2008).

Potential Antiasthma Agents

Compounds belonging to the triazolo[1,5-c]pyrimidine class have been investigated for their ability to inhibit mediator release, showing potential as antiasthma agents. These findings indicate the therapeutic potential of such compounds in treating asthma by targeting and inhibiting specific mediators involved in the disease's pathophysiology (Medwid et al., 1990).

Antioxidant Properties

Exploration into the antioxidant properties of triazolo and thiadiazine derivatives reveals significant potential. For example, certain compounds have been synthesized and shown to exhibit antioxidant abilities superior to standard antioxidants like ascorbic acid and BHT in various assays. This suggests their utility in combating oxidative stress and related diseases (Shakir et al., 2017).

Anticancer and PI3K Inhibition

Modifications of related compounds to target the PI3K signaling pathway have demonstrated remarkable anticancer effects. By replacing certain moieties within these compounds, researchers have been able to synthesize derivatives with potent antiproliferative activities against various cancer cell lines, alongside reduced toxicity. These studies pave the way for the development of new anticancer therapies targeting specific molecular pathways (Wang et al., 2015).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research might involve exploring its reactivity and potential applications in synthesis.


properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3S/c1-31-18-7-6-15(12-19(18)32-2)10-11-25-21(30)14-33-22-9-8-20-26-27-23(29(20)28-22)16-4-3-5-17(24)13-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSACJDUEYVNPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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